molecular formula C19H22ClNO3 B11319810 8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11319810
M. Wt: 347.8 g/mol
InChI Key: MKNNUMWWIGUASK-UHFFFAOYSA-N
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Description

8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes a chlorinated chromenone core and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

    Formation of the chromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced via oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the piperidine moiety: This step involves the alkylation of the chromenone core with 4-methylpiperidine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    8-chloro-6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol: Shares a similar core structure but differs in the substitution pattern.

    8-chloro-11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine: Another structurally related compound with different functional groups.

Uniqueness

The uniqueness of 8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and the presence of both a hydroxyl group and a piperidine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO3

Molecular Weight

347.8 g/mol

IUPAC Name

8-chloro-7-hydroxy-6-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C19H22ClNO3/c1-11-5-7-21(8-6-11)10-15-17(22)16(20)9-14-12-3-2-4-13(12)19(23)24-18(14)15/h9,11,22H,2-8,10H2,1H3

InChI Key

MKNNUMWWIGUASK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C3C(=CC(=C2O)Cl)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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